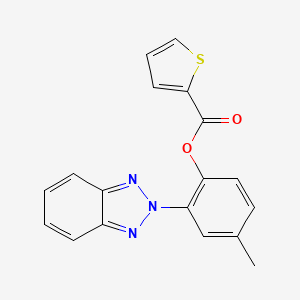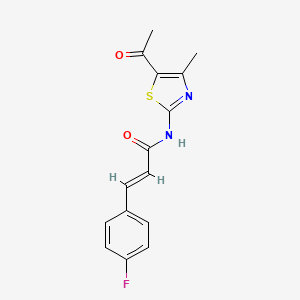![molecular formula C21H26N2O5S B10892683 Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate](/img/structure/B10892683.png)
Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its intricate structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of thiophene derivatives, including Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate, often involves multi-step reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may utilize optimized versions of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or phenoxy groups, often using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .
Comparaison Avec Des Composés Similaires
Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-(2,4-dimethylphenylcarbamoyl)-4-methylthiophene-3-carboxylate
- Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.
Propriétés
Formule moléculaire |
C21H26N2O5S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
ethyl 5-(dimethylcarbamoyl)-4-methyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O5S/c1-6-15(28-14-11-9-8-10-12-14)18(24)22-19-16(21(26)27-7-2)13(3)17(29-19)20(25)23(4)5/h8-12,15H,6-7H2,1-5H3,(H,22,24) |
Clé InChI |
PTASMNRRQYXVQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=C(C(=C(S1)C(=O)N(C)C)C)C(=O)OCC)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)

![2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892617.png)
![4-[2-(difluoromethoxy)phenyl]-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10892630.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10892633.png)
![N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B10892639.png)
![1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B10892654.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B10892657.png)
![(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B10892660.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892669.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10892692.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892702.png)
